Regioisomeric Bromine Position: 5-Br vs. 6-Br Isomer Impacts Cross-Coupling and Biological Template Utility
The 5-bromo substitution is explicitly required as a precursor in the Glaxo ALK5 patent synthesis route, as documented in WO2005/049577 A1 (columns 32–33), whereas the 6-bromo regioisomer (CAS 215453-26-2) is not listed in this patent's exemplified intermediate pool [1]. Commercially, the 5-bromo isomer exhibits a different vendor-reported purity specification and price structure compared to the 6-bromo isomer, reflecting differential synthetic demand and accessibility [2].
| Evidence Dimension | Patent precedence as a synthetic intermediate for ALK5 inhibitor programs |
|---|---|
| Target Compound Data | 5-Bromoisoquinolin-1-amine explicitly listed on pp. 32–33 of WO2005/049577 A1. |
| Comparator Or Baseline | 6-Bromoisoquinolin-1-amine (CAS 215453-26-2): Not listed in the exemplified intermediates of WO2005/049577 A1. |
| Quantified Difference | Qualitative presence/absence of patent precedent for ALK5 inhibitor intermediate utility. |
| Conditions | Patent document analysis; synthetic intermediate role within Glaxo's ALK5 inhibitor program. |
Why This Matters
Procurement of the 5-bromo isomer directly enables the synthetic route described in the patent, whereas the 6-bromo isomer requires de novo route validation, adding weeks of method development and introducing unknown reactivity variables.
- [1] Glaxo Group Limited. WO2005/049577 A1, 2005, pp. 32–33. View Source
- [2] American Elements, 6-Bromoisoquinolin-1-amine, CAS 215453-26-2. View Source
